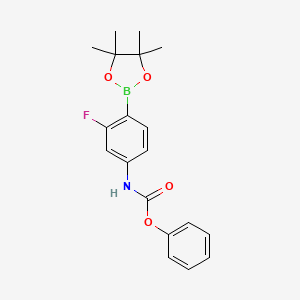

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Chemical Identity and Nomenclature

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate possesses the molecular formula C19H21BFNO4 and represents a complex organofluoroboron compound featuring multiple functional groups. The systematic nomenclature reflects the presence of three distinct structural components: a phenyl carbamate group, a fluorinated aromatic ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The compound can be alternatively described using the International Union of Pure and Applied Chemistry nomenclature as phenyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate.

The structural complexity of this compound necessitates careful consideration of its stereochemical and regiochemical features. The fluorine atom occupies the meta position relative to the carbamate nitrogen, while the boronic ester moiety is positioned ortho to the same nitrogen atom. This specific substitution pattern creates a unique electronic environment that influences both the reactivity and stability of the molecule. The pinacol boronate ester portion exists as a six-membered dioxaborolane ring featuring four methyl substituents, which provides both steric bulk and electronic stabilization to the boron center.

Related compounds within this chemical family include benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, which possesses the molecular formula C20H23BFNO4 and represents a closely analogous structure with a benzyl protecting group instead of a phenyl group. The systematic study of such closely related derivatives provides valuable insight into structure-activity relationships and synthetic utility patterns within this compound class.

Historical Context of Carbamate Compounds with Boronic Moieties

The development of carbamate-protected boronic ester compounds represents a significant advancement in the field of synthetic organic chemistry, particularly following the emergence of reliable methodologies for introducing boronic acid functionalities into complex molecular frameworks. The historical evolution of these compounds can be traced to the pioneering work in lithiation-borylation methodology, which enabled the stereospecific conversion of alcohols into pinacol boronic esters through carbamate and benzoate intermediates.

The synthesis of primary and secondary pinacol boronic esters via lithiation-borylation of carbamates with pinacolborane was first described in 2014, representing a breakthrough in enabling highly selective synthesis of enantioenriched and geometrically defined boronic esters that could not otherwise be accessed by alternative methodologies. This protocol demonstrated the crucial role of carbamate protecting groups in facilitating controlled lithiation reactions while maintaining the integrity of sensitive boronic ester functionalities.

The historical development of fluorinated carbamate-boronic ester compounds emerged from the recognition that fluorine substitution could serve as a valuable tool in medicinal chemistry for modulating the properties of drug molecules. The incorporation of fluorine atoms into aromatic systems containing boronic ester functionalities created new opportunities for developing synthetic intermediates with enhanced biological activity and improved pharmacokinetic properties. The specific combination of fluorinated aromatic rings with boronic ester moieties in carbamate-protected systems represents a relatively recent advancement in the field, building upon earlier work with non-fluorinated analogs.

The evolution of synthetic methodologies for accessing these compounds has been driven by the increasing demand for versatile building blocks in pharmaceutical synthesis and materials science applications. The development of mild reaction conditions and improved functional group tolerance has enabled the practical application of these compounds in complex synthetic sequences, contributing to their growing importance in contemporary organic synthesis.

Significance in Organic Chemistry Research

The significance of phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate in organic chemistry research stems primarily from its versatility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The pinacol boronate ester moiety serves as a highly effective coupling partner, enabling the formation of carbon-carbon bonds with various organic halides and triflates under palladium-catalyzed conditions. These reactions represent one of the most important methods for constructing complex organic molecules in both academic and industrial settings.

Recent mechanistic studies have revealed that boronic esters can transmetalate directly without prior hydrolysis, and depending on the specific boronic ester employed, significant rate enhancements for the transfer of boron-bound aryl groups can be observed. The ability to create an empty coordination site on the palladium atom and the nucleophilic character of the carbon atom bound to boron represent two critical features that enable effective transfer of organic fragments from boron to palladium during cross-coupling processes.

The fluorine substitution pattern in this compound provides additional synthetic advantages by modulating the electronic properties of the aromatic system. Fluorine atoms can influence both the reactivity and selectivity of subsequent transformations, making fluorinated boronic ester compounds particularly valuable for developing structure-activity relationships in medicinal chemistry applications. The electron-withdrawing nature of fluorine can enhance the electrophilicity of adjacent positions, potentially facilitating certain types of nucleophilic substitution reactions.

The carbamate protecting group serves multiple functions in the context of synthetic utility. First, it provides protection for what would otherwise be a reactive amine functionality, preventing unwanted side reactions during complex synthetic sequences. Second, the carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the controlled revelation of primary amine functionality at strategically chosen points in synthetic sequences. Third, the presence of the carbamate group influences the overall solubility and purification characteristics of the compound, often facilitating isolation and characterization procedures.

Relationship to Other Boronate Ester Derivatives

The structural relationship between phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and other boronate ester derivatives reveals important patterns in molecular design and synthetic utility. A comprehensive comparison with related compounds demonstrates the modular nature of these molecular architectures and their adaptability to diverse synthetic applications.

Tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate represents one of the most closely related compounds, featuring the same pinacol boronate ester and carbamate functionalities but lacking the fluorine substitution. This compound, with molecular formula C17H26BNO4 and molecular weight 319.21 grams per mole, serves as a valuable reference point for understanding the specific contributions of fluorine substitution to reactivity and selectivity patterns. The tert-butyl carbamate variant demonstrates similar synthetic utility in cross-coupling reactions while offering different solubility and purification characteristics compared to the phenyl carbamate analog.

The comparison extends to positional isomers, such as tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, which features the boronic ester functionality in the ortho position relative to the carbamate nitrogen. These positional variations provide insight into the effects of substitution patterns on both synthetic accessibility and subsequent reactivity profiles. The ortho-substituted isomers often exhibit different conformational preferences and steric interactions compared to their para-substituted counterparts.

Benzyl carbamate derivatives, such as benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate with molecular formula C20H23BFNO4, represent another important class of related compounds. The benzyl protecting group offers different deprotection conditions compared to phenyl or tert-butyl variants, providing additional flexibility in synthetic planning. These compounds often demonstrate enhanced crystallinity and improved stability during storage, making them particularly valuable for large-scale synthetic applications.

The following table summarizes key structural and physical properties of related boronate ester derivatives:

| Compound | Molecular Formula | Molecular Weight | Carbamate Type | Substitution Pattern | CAS Number |

|---|---|---|---|---|---|

| Phenyl(3-fluoro-4-boronate)carbamate | C19H21BFNO4 | 357.18 | Phenyl | 3-Fluoro-4-boronate | Not specified |

| tert-Butyl(4-boronate)carbamate | C17H26BNO4 | 319.21 | tert-Butyl | 4-Boronate | 330793-01-6 |

| tert-Butyl(2-boronate)carbamate | C17H26BNO4 | 319.21 | tert-Butyl | 2-Boronate | 159624-15-4 |

| Benzyl(3-fluoro-4-boronate)carbamate | C20H23BFNO4 | 371.2 | Benzyl | 3-Fluoro-4-boronate | 1218791-13-9 |

| Methyl(4-boronate)carbamate | C14H20BNO4 | 277.13 | Methyl | 4-Boronate | 844500-75-0 |

The systematic variation of carbamate protecting groups and substitution patterns within this compound family enables fine-tuning of physical properties, reactivity profiles, and synthetic accessibility. The fluorinated derivatives typically exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated analogs, making them particularly valuable for pharmaceutical applications. The choice of carbamate protecting group influences both the synthetic route accessibility and the deprotection conditions required for final product isolation.

Properties

IUPAC Name |

phenyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-11-10-13(12-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNKADYNHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Boronic acid esters are known to have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

The compound also contains a fluoroaryl group. Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance .

Biological Activity

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group substituted with a 3-fluoro moiety and a carbamate functional group , alongside a boron-containing dioxaborolane . Its structural formula can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 427.30 g/mol |

| CAS Number | Not specified |

| Purity | >98% |

| Appearance | Yellow to orange powder |

Mechanisms of Biological Activity

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as GSK-3β and IKK-β. Inhibitory assays reveal that modifications in the carbamate structure can enhance or diminish inhibitory potency against these enzymes. For instance, compounds with smaller substituents on the amide group often exhibit higher inhibitory activity .

- Anti-inflammatory Effects : In vitro studies indicate that phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .

- Cell Viability and Cytotoxicity : The cytotoxic effects of this compound were evaluated using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds derived from similar scaffolds showed varied cytotoxic profiles; however, several derivatives of this compound maintained high cell viability at concentrations up to 10 µM .

Study 1: Kinase Inhibition Profile

A recent study examined the inhibitory effects of phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate on GSK-3β and IKK-β kinases. The results indicated that derivatives with specific modifications could achieve IC50 values ranging from 10 to 1314 nM. The most effective compounds were those containing isopropyl or cyclopropyl substituents .

Study 2: In Vitro Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of NO and pro-inflammatory cytokines. This highlights its potential use in treating conditions characterized by excessive inflammation .

Summary of Biological Activities

The biological activities of phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against GSK-3β and IKK-β |

| Anti-inflammatory | Reduces NO and cytokine production |

| Cytotoxicity | Maintains cell viability at low concentrations |

Scientific Research Applications

Organic Synthesis

Borylation Reactions

The compound serves as a versatile building block in organic synthesis. Its boron moiety allows for participation in borylation reactions, where it can be used to introduce boron into organic molecules. This is particularly useful in the formation of boronate esters through reactions with alkyl or aryl halides in the presence of transition metal catalysts such as palladium .

Suzuki Coupling

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can also participate in Suzuki coupling reactions. This reaction is significant for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the dioxaborolane group enhances its reactivity and selectivity in these reactions .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored for applications in dye-sensitized solar cells (DSSCs). Its structural features contribute to the efficiency of light absorption and charge transport within the solar cell matrix. Research indicates that derivatives of this compound can exhibit favorable current density and power conversion efficiency when incorporated into DSSC architectures .

Aggregation-Induced Emission (AIE) Materials

Another promising application is in the development of aggregation-induced emission (AIE) materials. These materials are characterized by their enhanced fluorescence when aggregated. The incorporation of the dioxaborolane unit facilitates the design of AIE-active compounds that can be utilized in optoelectronic devices and sensors .

Medicinal Chemistry

Potential Drug Candidates

In medicinal chemistry, phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has shown potential as a scaffold for developing novel therapeutic agents. The fluorine atom enhances metabolic stability and bioavailability of compounds derived from this structure. Furthermore, the carbamate functionality may improve solubility and pharmacokinetic properties .

Anticancer Activity

Preliminary studies suggest that compounds containing similar structures exhibit anticancer properties. The ability to modulate biological pathways through selective interactions with proteins makes this compound a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Carbamate Group: Phenyl carbamates exhibit lower solubility in polar solvents compared to tert-butyl or ethyl variants but offer higher thermal stability. The tert-butyl analog (C₁₇H₂₅BFNO₄) shows improved solubility in organic solvents, making it preferable for solution-phase reactions .

Lipophilicity and Bioavailability

- Lipophilicity (logP) trends correlate with substituent hydrophobicity: tert-butyl > phenyl > ethyl carbamates. The target compound’s logP is estimated to be ~3.5 (similar to phenyl (4-boronate)carbamate at 3.4), whereas the ethyl analog has a logP of ~2.8 .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically follows a multi-step route involving:

- Formation of the boronic ester on the aromatic ring.

- Introduction of the carbamate group via reaction with phenyl chloroformate or equivalent carbamoylating agents.

- Use of palladium-catalyzed coupling reactions when assembling complex intermediates.

Preparation of the Boronic Ester Intermediate

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is commonly introduced by borylation of a halogenated aromatic precursor. Key methods include:

- Borylation of 3-fluoro-4-bromophenyl derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex.

- The reaction is typically conducted under inert atmosphere (e.g., nitrogen or argon) and mild heating to optimize yield.

This step provides the pinacol boronate ester intermediate critical for subsequent coupling or carbamate formation steps.

Carbamate Formation via Phenyl Chloroformate

The carbamate group is introduced by reacting the boronic ester-containing aniline derivative with phenyl chloroformate. The typical procedure involves:

- Dissolving 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in a suitable solvent such as tetrahydrofuran (THF).

- Cooling the reaction mixture to 0–5 °C.

- Adding phenyl chloroformate dropwise in the presence of a mild base such as sodium bicarbonate to neutralize the generated hydrochloric acid.

- Gradually warming the mixture to around 60 °C and stirring until the starting aniline is consumed (<2% remaining).

- Filtration to remove salts and concentration of the filtrate.

This step forms the phenyl carbamate intermediate, which can be isolated or directly used in further reactions.

Coupling with Amines to Final Carbamate

In some synthetic routes, the phenyl carbamate intermediate is further reacted with amines under heating to form the final carbamate product. For example:

- The addition of 3,3-dimethylbutan-1-amine hydrochloride and triethylamine (TEA) to the concentrated carbamate intermediate in toluene.

- Heating at 90 °C and stirring until the intermediate is converted (<2% remaining).

- Cooling, filtration, and washing to isolate the final carbamate compound.

Alternative Synthetic Routes and Catalysis

- Suzuki-Miyaura Cross-Coupling: The boronic ester intermediate can be coupled with phenyl carbamate derivatives or other aryl halides using palladium catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands) under inert atmosphere. This method is useful for assembling complex phenylcarbamate structures.

- Phase-Transfer Catalysis: In some cases, phase-transfer catalysts like tetrabutylammonium bromide are used to enhance reaction rates and yields, especially in carbamate formation steps to facilitate transfer of reactants between aqueous and organic phases.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Boronic ester formation | 3-fluoro-4-bromophenyl derivative, bis(pinacolato)diboron, Pd catalyst | 60–80 °C, inert atmosphere | Mild heating, inert atmosphere required |

| Carbamate formation | Phenyl chloroformate, NaHCO3, THF | 0–5 °C to 60 °C | Dropwise addition, base neutralizes HCl |

| Amine coupling | Amine hydrochloride, TEA, toluene | 90 °C | Stir until intermediate <2% |

| Suzuki-Miyaura coupling | Boronic ester, aryl halide, Pd catalyst, base | 50–80 °C, inert atmosphere | Cross-coupling for complex derivatives |

Research Findings and Analytical Data

- The boronic ester intermediate is typically characterized by NMR and MS, confirming the presence of the pinacol boronate group and fluorine substitution.

- Carbamate formation is monitored by disappearance of the aniline peak and appearance of carbamate signals in ^1H NMR.

- High yields (>85%) are reported for the borylation and carbamate formation steps under optimized conditions.

- The final compound exhibits molecular weight of approximately 357.2 g/mol, consistent with the molecular formula C19H21BFNO4.

Q & A

Q. What are the standard protocols for synthesizing Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, bromo- or chloro-substituted aromatic precursors (e.g., 4-bromo-3-fluorophenyl derivatives) are reacted with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C. Purification involves silica gel chromatography, with yields ranging from 21% to 65% depending on the halide precursor (bromides generally yield higher than chlorides) .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl (δ ~155 ppm). The dioxaborolane group shows characteristic B-O and C-CH₃ signals .

- Mass spectrometry (DART or ESI) : Exact mass should match the molecular formula (e.g., C₁₉H₂₀BFNO₄) with <2 ppm error .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for halogenated aryl precursors?

- Catalyst screening : Use PdCl₂(dppf) or XPhos Pd G3 for sterically hindered substrates .

- Base selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency with electron-deficient aryl halides .

- Solvent systems : Anhydrous THF or toluene with microwave-assisted heating (120°C, 30 min) can enhance reaction rates .

Q. What strategies address discrepancies in reaction yields between chloro- and bromo-substituted precursors?

Data from similar compounds (e.g., tert-butyl carbamate derivatives) show bromides yield ~65% vs. chlorides at ~32% . To mitigate low yields with chlorides:

- Increase catalyst loading (5 mol% Pd).

- Use Buchwald-Hartwig ligands (e.g., SPhos) to stabilize oxidative addition intermediates .

Q. How does the fluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

The 3-fluoro substituent enhances metabolic stability and modulates electronic effects, improving binding affinity in kinase inhibitors or protease targets. Comparative studies with non-fluorinated analogs (e.g., in antiplasmodial imidazopyridazines) show fluorine increases potency by 2–3-fold .

Methodological Challenges and Solutions

Q. What are common pitfalls in handling boronate ester intermediates, and how can they be avoided?

- Moisture sensitivity : Store intermediates under argon or N₂ and use anhydrous solvents (e.g., THF, dioxane) .

- Purification issues : Employ flash chromatography with 5–10% EtOAc/hexanes + 0.1% triethylamine to prevent boronate hydrolysis .

Q. How can researchers troubleshoot low yields in carbamate formation?

- Activation reagents : Use EDCI/HOBt or DCC/DMAP for efficient coupling between phenyl chloroformate and aminophenyl boronate esters .

- Temperature control : Maintain 0–5°C during carbamate formation to minimize side reactions .

Data Analysis and Application

Q. How to interpret conflicting NMR data for boronate-containing compounds?

- Dynamic equilibrium : Boronate esters may exhibit tautomerism in solution, leading to split peaks. Use low-temperature NMR (−40°C) to resolve overlapping signals .

- Boron shifts : 11B NMR (if available) confirms boronate integrity (δ ~30 ppm for dioxaborolanes) .

Q. What computational methods predict the compound’s stability in biological systems?

- DFT calculations : Model hydrolysis pathways of the dioxaborolane ring using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular dynamics : Simulate interactions with serum albumin to predict plasma stability .

Experimental Design Tables

Q. Table 1. Comparative Yields in Suzuki-Miyaura Coupling

| Halide Precursor | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Bromoaryl | Pd(PPh₃)₄ | 65 | |

| Chloroaryl | PdCl₂(dppf) | 32 | |

| Bromoaryl | XPhos Pd G3 | 72 |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 1H (Ar-F) | 7.2–7.5 | Fluorophenyl ring |

| 13C (C=O) | 155 | Carbamate carbonyl |

| 11B (B-O) | 30 | Dioxaborolane ring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.